Atglistatin is a small molecule identified as the first potent and selective inhibitor of Adipose Triglyceride Lipase (ATGL) []. ATGL is the rate-limiting enzyme in intracellular triglyceride (TG) lipolysis, a crucial process for energy homeostasis in various tissues, particularly adipose tissue and liver [, ]. Atglistatin serves as a valuable tool compound for studying the physiological and pathophysiological roles of ATGL in cellular and animal models, particularly in the context of lipid metabolism, metabolic diseases like obesity and diabetes, cardiovascular diseases, and inflammatory responses [, , ].
The synthesis of Atglistatin involves organic chemistry techniques that focus on constructing its biphenyl urea structure. Initial compounds were developed through a series of modifications that enhanced their inhibitory activity against ATGL. For instance, the optimization process identified key structural features that influenced potency, such as electron-rich substituents and specific substitution patterns on the aromatic rings .
Synthesis typically employs standard organic reactions under inert conditions to prevent degradation or unwanted side reactions. The final product is purified using techniques like thin-layer chromatography and characterized by methods such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography .
Atglistatin's molecular formula is C17H21N3O, indicating it contains 17 carbon atoms, 21 hydrogen atoms, three nitrogen atoms, and one oxygen atom. Its structure features a biphenyl moiety linked to a dimethylurea group, which is essential for its interaction with the active site of ATGL .
The molecular structure can be represented as follows:
Atglistatin functions primarily through competitive inhibition of ATGL, affecting lipid hydrolysis pathways. The compound has been shown to significantly reduce the enzyme's activity in both in vitro and in vivo settings. For example, studies demonstrated that Atglistatin could inhibit fatty acid release from murine adipocytes by up to 98% at concentrations around 50 μM .
The mechanism involves binding to the active site of ATGL, preventing substrate access and thereby disrupting normal lipolytic activity. This inhibition can lead to altered lipid metabolism and has implications for conditions such as obesity and cancer metabolism where ATGL plays a critical role .
Atglistatin inhibits ATGL by binding reversibly to its active site, which is essential for catalyzing the hydrolysis of triglycerides into diacylglycerol and free fatty acids. This process involves several steps:
Atglistatin exhibits several notable physical and chemical properties:
These properties are essential for its use in laboratory settings and potential therapeutic applications.
Atglistatin has several scientific applications primarily focused on metabolic research:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4